Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 316.14 g/mol. This compound is classified as a triazole derivative, which indicates its structural features and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. The compound's IUPAC name is propan-2-yl 1-(3,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate, highlighting its complex structure that includes a triazole ring and an ester functional group.
The synthesis of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps. A common method includes the reaction of 3,4-dichlorophenylhydrazine with isopropyl acetoacetate under controlled conditions. This reaction can be optimized for large-scale production by employing continuous flow reactors and efficient catalysts to enhance yield and purity.
The molecular structure of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.14 g/mol |
| IUPAC Name | Propan-2-yl 1-(3,4-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
| InChI | InChI=1S/C12H11Cl2N3O3/c1-6(2)20... |
| Canonical SMILES | CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=C(C=C2)Cl)Cl |
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is involved in several chemical reactions:
These reactions may involve:
The mechanism of action of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The triazole ring enhances its ability to bind to enzymes and receptors, modulating their activity.
The binding affinity is influenced by the dichlorophenyl group which enhances interactions with target sites. This can lead to:
Studies have shown that this compound exhibits potential antimicrobial and antifungal properties due to its mechanism of action.
The physical properties of Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate include:
Some relevant chemical properties are:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties are essential for understanding the handling and storage requirements for this compound in laboratory settings.
Isopropyl 1-(3,4-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has several scientific uses:
This compound's unique structural features contribute to its diverse applications across multiple scientific disciplines.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1